Cas no 851808-49-6 (1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole structure
851808-49-6 structure
商品名:1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
CAS番号:851808-49-6
MF:C18H17N3O3S
メガワット:355.410882711411
CID:6251906
PubChem ID:5187817

1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
    • F0630-1851
    • 1-(4-methylbenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
    • (4-methylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
    • (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
    • 851808-49-6
    • AKOS024589494
    • インチ: 1S/C18H17N3O3S/c1-13-5-7-15(8-6-13)17(22)20-10-9-19-18(20)25-12-14-3-2-4-16(11-14)21(23)24/h2-8,11H,9-10,12H2,1H3
    • InChIKey: JAYLRFSHOFVIAL-UHFFFAOYSA-N
    • ほほえんだ: S(CC1C=CC=C(C=1)[N+](=O)[O-])C1=NCCN1C(C1C=CC(C)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 355.09906259g/mol
  • どういたいしつりょう: 355.09906259g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 526
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 104Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0630-1851-100mg
1-(4-methylbenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-49-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0630-1851-4mg
1-(4-methylbenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-49-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0630-1851-30mg
1-(4-methylbenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-49-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0630-1851-75mg
1-(4-methylbenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-49-6 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0630-1851-3mg
1-(4-methylbenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-49-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0630-1851-20μmol
1-(4-methylbenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-49-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0630-1851-10μmol
1-(4-methylbenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-49-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0630-1851-5mg
1-(4-methylbenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-49-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0630-1851-10mg
1-(4-methylbenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-49-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0630-1851-2μmol
1-(4-methylbenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851808-49-6 90%+
2μl
$57.0 2023-05-17

1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole 関連文献

1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazoleに関する追加情報

1-(4-Methylbenzoyl)-2-{(3-Nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole: A Comprehensive Overview

1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851808-49-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.

The chemical structure of 1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole is intricate and multifaceted. The core of the molecule is a dihydroimidazole ring, which is substituted with a 4-methylbenzoyl group at the 1-position and a (3-nitrophenyl)methylsulfanyl group at the 2-position. The presence of these functional groups imparts specific chemical and biological properties to the compound. The methylbenzoyl group contributes to the hydrophobicity and stability of the molecule, while the nitrophenyl moiety provides electron-withdrawing effects that can influence its reactivity and biological activity.

The synthesis of 1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole involves several steps and requires precise control over reaction conditions. One common approach involves the condensation of an appropriate imidazolium salt with a methylbenzoyl chloride derivative, followed by the introduction of the nitrophenylmethylsulfanyl group through a substitution reaction. Recent advancements in synthetic methodologies have led to more efficient and scalable processes, reducing the overall cost and environmental impact of production.

In terms of biological activities, 1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole has shown promising results in various assays. Studies have demonstrated its potential as an antimicrobial agent, particularly against Gram-positive bacteria. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes makes it a valuable candidate for developing new antibiotics. Additionally, preliminary research suggests that it may have antiviral properties, although further studies are needed to confirm these findings.

One of the key areas of interest in recent research has been the investigation of 1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole's anti-inflammatory effects. In vitro studies have shown that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This property makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). However, more extensive preclinical and clinical trials are necessary to fully understand its efficacy and safety profile.

Another significant aspect of this compound is its potential as a lead molecule for drug discovery. The unique combination of functional groups in its structure provides a versatile platform for chemical modifications, allowing researchers to optimize its pharmacological properties. For instance, substituting different groups on the imidazole ring or modifying the side chains can enhance its potency or selectivity for specific targets. This flexibility has led to numerous derivatives being synthesized and evaluated for various therapeutic applications.

The pharmacokinetic properties of 1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole have also been studied to some extent. Preliminary data indicate that it exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. However, more detailed studies are required to optimize its absorption, distribution, metabolism, and excretion (ADME) properties for human use.

Recent advancements in computational chemistry have played a crucial role in understanding the molecular interactions of 1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole with its biological targets. Molecular docking studies have provided insights into how this compound binds to specific protein receptors and enzymes, which can guide future drug design efforts. Additionally, quantum mechanical calculations have helped elucidate the electronic structure and reactivity patterns of this molecule, contributing to a deeper understanding of its behavior in biological systems.

In conclusion, 1-(4-methylbenzoyl)-2-{(3-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851808-49-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and versatile platform for chemical modifications make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing innovative treatments for various diseases.

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